molecular formula C15H13N3O2S B11108625 N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide

Cat. No.: B11108625
M. Wt: 299.3 g/mol
InChI Key: RRUBDEKKSNDNFC-UHFFFAOYSA-N
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Description

1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA is a thiourea derivative that features both an acetylphenyl group and a pyridine carbonyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-aminopyridine. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds and interact with various biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA
  • 1-(4-CHLOROPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA
  • 1-(4-NITROPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA

Uniqueness

1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The combination of the acetylphenyl and pyridine carbonyl groups provides distinct properties compared to other thiourea derivatives.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-10(19)11-4-6-13(7-5-11)17-15(21)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H2,17,18,20,21)

InChI Key

RRUBDEKKSNDNFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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